molecular formula C4H6N4O2 B180221 1-methyl-3-nitro-1H-pyrazol-5-amine CAS No. 132038-70-1

1-methyl-3-nitro-1H-pyrazol-5-amine

Cat. No.: B180221
CAS No.: 132038-70-1
M. Wt: 142.12 g/mol
InChI Key: LUEQETBVSBNKFY-UHFFFAOYSA-N
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Description

1-Methyl-3-nitro-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position, a nitro group at the 3-position, and an amino group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitro-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the nitration of 1-methyl-1H-pyrazol-5-amine using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction typically requires controlled temperatures to prevent decomposition of the product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve a multi-step process starting from readily available precursors. The process includes nitration, purification, and crystallization steps to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted pyrazoles, which can be further utilized in different chemical syntheses .

Scientific Research Applications

1-Methyl-3-nitro-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-3-nitro-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

    3,5-Dinitro-1H-pyrazol-4-amine: This compound has similar structural features but with additional nitro groups, making it more reactive.

    1-Methyl-1H-pyrazol-5-amine: Lacks the nitro group, resulting in different reactivity and applications.

    3-Amino-1-methyl-1H-pyrazole: Similar structure but without the nitro group, leading to different chemical properties and uses.

Uniqueness: 1-Methyl-3-nitro-1H-pyrazol-5-amine is unique due to the presence of both nitro and amino groups on the pyrazole ring, which imparts distinct reactivity and potential for diverse applications in various fields .

Properties

IUPAC Name

2-methyl-5-nitropyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c1-7-3(5)2-4(6-7)8(9)10/h2H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEQETBVSBNKFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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